molecular formula C17H18N4O2 B4671792 2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole

Cat. No. B4671792
M. Wt: 310.35 g/mol
InChI Key: PENJYCBJYYOKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is not fully understood. However, it has been proposed to act through the inhibition of enzymes involved in various metabolic pathways, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole in lab experiments is its broad-spectrum activity against various pathogens. However, its low solubility in water and poor bioavailability limit its potential applications in vivo.

Future Directions

Future research on 2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole could focus on improving its solubility and bioavailability for better in vivo applications. Additionally, exploring its potential applications in material science and organic synthesis could lead to the development of new materials and compounds with unique properties. Finally, investigating its mechanism of action and identifying its molecular targets could provide insights into its potential therapeutic applications.

Scientific Research Applications

2-benzyl-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been shown to possess neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

2-benzyl-5-(3-ethoxy-4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-23-16-11-14(9-10-15(16)22-2)17-18-20-21(19-17)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENJYCBJYYOKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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